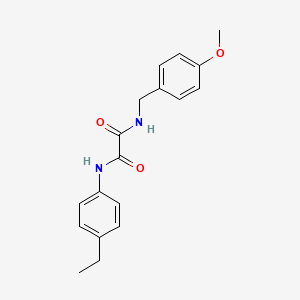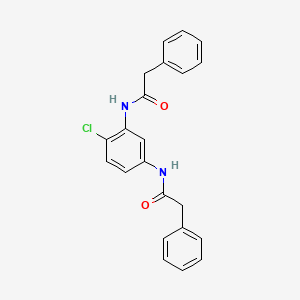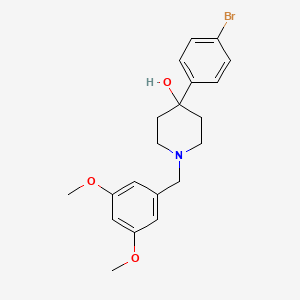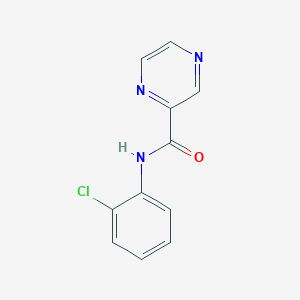![molecular formula C20H14N2S3 B5188667 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole, also known as TMB, is a heterocyclic compound that has been widely used in scientific research for its unique properties. This compound is a derivative of benzothiazole and is synthesized through a multi-step process. TMB has been extensively studied for its application in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole is not fully understood. However, it is believed to act as a nucleic acid intercalator, binding to DNA and RNA and disrupting their function. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole in lab experiments is its unique properties. This compound is a fluorescent probe that can be used to detect metal ions in biological samples. Additionally, this compound has anti-cancer properties and is being studied for its potential use in cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This can make it difficult and time-consuming to obtain large quantities of this compound for use in experiments.
Direcciones Futuras
There are many potential future directions for the study of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole. One area of research is the development of new materials, including polymers and liquid crystals, using this compound as a building block. Additionally, this compound is being studied for its potential use in cancer therapy. Future research may focus on optimizing the synthesis of this compound and exploring its potential use in other areas, such as the treatment of inflammatory diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole involves several steps, including the condensation of 2-aminobenzenethiol with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzenethiol. This intermediate is then reacted with 2,5-dimethylthiophene to form this compound. The synthesis of this compound is a complex and time-consuming process that requires careful attention to detail.
Aplicaciones Científicas De Investigación
2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole has been used extensively in scientific research for its unique properties. It has been shown to have anti-cancer properties and is being studied for its potential use in cancer therapy. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Propiedades
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylmethyl)thiophen-2-yl]methyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S3/c1-3-7-17-15(5-1)21-19(24-17)11-13-9-10-14(23-13)12-20-22-16-6-2-4-8-18(16)25-20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOWWQQQHFOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)


![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
